Cas no 205524-46-5 (tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate)
tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 5-oxo-D-prolinate
- 5-Oxo-d-proline 1,1-dimethylethyl ester
- D-PYROGLUTAMIC ACID TERT-BUTYL ESTER
- (R)-5-Oxo-pyrrolidine-2-carboxylic acid tert-butyl ester
- (R)-tert-Butyl 5-oxopyrrolidine-2-carboxylate
- Tret-butyl 5-oxo-D-prolinate
- D-pGlu-OtBu
- tert-Butyl (R)-2-Pyrrolidone-5-carboxylate
- tert-butyl D-pyroglutamate
- 5-Oxo-D-proline tert-butyl ester
- tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate
- AS-38252
- SCHEMBL16691756
- MFCD09261417
- (5r)-5-(t-butoxycarbonyl)-pyrrolidinone
- AC-23799
- AKOS016842324
- EN300-199667
- D-Proline, 5-oxo-, 1,1-dimethylethyl ester
- 205524-46-5
- CS-W003608
- DTXSID40454987
-
- MDL: MFCD09261417
- Inchi: 1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m1/s1
- InChI Key: QXGSPAGZWRTTOT-ZCFIWIBFSA-N
- SMILES: O(C([C@H]1CCC(N1)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 185.10500
- Monoisotopic Mass: 185.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.099
- Melting Point: No data available
- Boiling Point: 319 ºC
- Flash Point: 147 ºC
- Refractive Index: 1.467
- PSA: 55.40000
- LogP: 0.93550
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093742-1g |
tert-Butyl 5-oxo-D-prolinate |
205524-46-5 | 95% | 1g |
£13.00 | 2022-02-28 | |
| Fluorochem | 093742-5g |
tert-Butyl 5-oxo-D-prolinate |
205524-46-5 | 95% | 5g |
£39.00 | 2022-02-28 | |
| Fluorochem | 093742-25g |
tert-Butyl 5-oxo-D-prolinate |
205524-46-5 | 95% | 25g |
£78.00 | 2022-02-28 | |
| Fluorochem | 093742-100g |
tert-Butyl 5-oxo-D-prolinate |
205524-46-5 | 95% | 100g |
£225.00 | 2022-02-28 | |
| Alichem | A109005374-100g |
(R)-tert-Butyl 5-oxopyrrolidine-2-carboxylate |
205524-46-5 | 95% | 100g |
$422.24 | 2023-09-02 | |
| AstaTech | 65446-25/G |
D-PYROGLUTAMIC ACID TERT-BUTYL ESTER |
205524-46-5 | 97% | 25g |
$39 | 2023-09-16 | |
| AstaTech | 65446-100/G |
D-PYROGLUTAMIC ACID TERT-BUTYL ESTER |
205524-46-5 | 97% | 100g |
$137 | 2023-09-16 | |
| Chemenu | CM107492-100g |
tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate |
205524-46-5 | 97% | 100g |
$330 | 2021-06-09 | |
| TRC | D014558-1g |
D-Pyroglutamic acid tert-butyl ester |
205524-46-5 | 1g |
$ 245.00 | 2022-06-02 | ||
| TRC | D014558-2.5g |
D-Pyroglutamic acid tert-butyl ester |
205524-46-5 | 2.5g |
$ 380.00 | 2022-06-02 |
tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate Suppliers
tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate
Professional Introduction to Tert-butyl (2R)-5-Oxopyrrolidine-2-Carboxylate (CAS No. 205524-46-5)
Tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate, a compound with the chemical identifier CAS No. 205524-46-5, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of oxopyrrolidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development.
The structure of tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate features a pyrrolidine ring substituted with an oxo group at the 5-position and a tert-butyl group at the 2-position. The stereochemistry at the 2-position, specifically the (R) configuration, is crucial for its biological activity and interaction with biological targets. This stereochemical specificity has been a focal point in recent research, as it significantly influences the compound's pharmacokinetic and pharmacodynamic properties.
In recent years, there has been a surge in interest regarding oxopyrrolidine derivatives due to their role as key intermediates in the synthesis of various pharmacologically active agents. These compounds have shown promise in multiple therapeutic areas, including central nervous system disorders, inflammation, and metabolic diseases. The tert-butyl substituent enhances the metabolic stability of the molecule, making it an attractive candidate for further development.
One of the most compelling aspects of tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate is its potential as a scaffold for drug discovery. Researchers have leveraged its structural framework to develop novel molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in designing ligands for G protein-coupled receptors (GPCRs), which are critical targets in modern drug design. The oxopyrrolidine core provides a unique binding pocket that can be modulated to improve receptor interaction.
The synthesis of tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high enantiomeric purity. These synthetic strategies not only highlight the compound's complexity but also underscore the advancements in synthetic chemistry that enable the production of such intricate molecules.
Recent computational studies have further elucidated the molecular interactions of tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to specific pockets on enzymes and receptors, suggesting its potential as an inhibitor or modulator. These findings align with experimental data that has shown promising effects in preclinical models.
The pharmacological profile of tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate has been extensively studied in vitro and in vivo. Preclinical trials have indicated that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and moderate metabolic clearance. Additionally, it has demonstrated low toxicity profiles in animal models, which are encouraging signs for further clinical development.
The versatility of tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate extends beyond its applications in drug discovery. It serves as a valuable building block for medicinal chemists, allowing for rapid diversification of molecular structures while maintaining key pharmacophoric features. This flexibility has led to numerous derivative compounds being explored for their therapeutic potential.
In conclusion, tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique structural features, coupled with its promising biological activities, make it a cornerstone in the development of new therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly vital role in addressing unmet medical needs.
205524-46-5 (tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate) Related Products
- 85136-12-5(tert-butyl 5-oxopyrrolidine-2-carboxylate)
- 128524-48-1((2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester)
- 536721-25-2(N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester)
- 85136-11-4(isopropyl 5-oxo-dl-prolinate)
- 52989-50-1(L-Proline, 5-oxo-,1-methylethyl ester)
- 853152-73-5(Octanedioic acid, 2-(acetylamino)-, 8-(1,1-dimethylethyl) 1-ethyl ester)
- 103321-40-0(L-Glutamic acid, N-[4-[(4-amino-1-oxobutyl)amino]-1-oxobutyl]-,bis(1,1-dimethylethyl) ester)
- 75553-10-5(DL-NORLEUCINE, N-ACETYL-, 1,1-DIMETHYLETHYL ESTER)
- 35418-16-7(tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate)
- 75553-21-8(DL-LYSINE, N2,N6-DIACETYL-, 1,1-DIMETHYLETHYL ESTER)